5-Methyl-1-[(oxolan-3-yl)methyl]-1H-pyrazol-3-amine
Description
Properties
Molecular Formula |
C9H15N3O |
|---|---|
Molecular Weight |
181.23 g/mol |
IUPAC Name |
5-methyl-1-(oxolan-3-ylmethyl)pyrazol-3-amine |
InChI |
InChI=1S/C9H15N3O/c1-7-4-9(10)11-12(7)5-8-2-3-13-6-8/h4,8H,2-3,5-6H2,1H3,(H2,10,11) |
InChI Key |
VLOBFKGCBIYAAD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1CC2CCOC2)N |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The predominant synthetic approach to 5-Methyl-1-[(oxolan-3-yl)methyl]-1H-pyrazol-3-amine involves:
Step 1: Preparation of the Pyrazol-3-amine Core
- Starting from 1H-pyrazol-3-amine derivatives, which can be commercially available or synthesized via known methods involving cyclization of hydrazines with 1,3-dicarbonyl compounds.
Step 2: Alkylation with Oxolan-3-ylmethyl Halides
- The key step is nucleophilic substitution where the pyrazole nitrogen (N1) acts as a nucleophile.
- The alkylating agent is typically an oxolan-3-ylmethyl halide (e.g., bromide or chloride).
- This reaction is conducted under basic conditions to deprotonate the pyrazole nitrogen, enhancing its nucleophilicity.
Step 3: Optimization of Reaction Conditions
- Use of polar aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) to dissolve reagents and facilitate the substitution.
- Bases like potassium carbonate (K2CO3) or sodium hydride (NaH) are employed to generate the nucleophilic species.
- Reaction temperatures are controlled (typically room temperature to moderate heating) to balance reaction rate and selectivity.
Detailed Preparation Methodology
| Step | Reagents & Conditions | Purpose/Outcome | Notes |
|---|---|---|---|
| 1 | 1H-pyrazol-3-amine (starting material) | Provides the pyrazole core with an amine group | Commercially available or synthesized |
| 2 | Oxolan-3-ylmethyl bromide or chloride | Alkylating agent introducing the oxolan-3-ylmethyl substituent | Must be pure and well-characterized |
| 3 | Base: K2CO3 or NaH | Deprotonates pyrazole N1 to form nucleophile | Base choice affects reaction rate |
| 4 | Solvent: DMF or THF | Polar aprotic solvent to dissolve reactants | Solvent choice influences yield |
| 5 | Temperature: 25-80 °C | Controlled heating to optimize substitution | Higher temps may increase side reactions |
| 6 | Reaction time: Several hours (4-24 h) | Ensures complete conversion | Monitored by TLC or HPLC |
| 7 | Workup: Extraction, washing, purification (chromatography or recrystallization) | Isolates and purifies the target compound | Purity critical for biological applications |
Mechanistic Insights
- The reaction proceeds via a nucleophilic substitution (S_N2) mechanism where the pyrazole nitrogen attacks the electrophilic carbon attached to the halide in the oxolan-3-ylmethyl halide.
- The base deprotonates the pyrazole nitrogen, increasing its nucleophilicity.
- The tetrahydrofuran ring (oxolan) remains intact during the reaction, preserving the stereochemistry at the 3-position if chiral.
Research Findings and Optimization Notes
- Yield and Purity: Optimizing base strength and solvent polarity is crucial to maximize yield and minimize side reactions such as over-alkylation or decomposition.
- Stereochemical Considerations: If the oxolan-3-ylmethyl halide is chiral, the reaction conditions must preserve stereochemistry; mild conditions are preferred.
- Scalability: The method is amenable to scale-up with proper control of temperature and stirring to ensure homogeneity.
- Stability: The product is generally stable under ambient conditions but should be stored under inert atmosphere to prevent degradation.
Summary Table of Preparation Methods
| Method Aspect | Details | Comments |
|---|---|---|
| Starting Material | 1H-pyrazol-3-amine | Commercial or lab-synthesized |
| Alkylating Agent | Oxolan-3-ylmethyl bromide or chloride | Must be freshly prepared or purified |
| Base | Potassium carbonate or sodium hydride | NaH more reactive but requires careful handling |
| Solvent | DMF or THF | DMF preferred for higher polarity |
| Temperature Range | 25-80 °C | Depends on reactivity and substrate stability |
| Reaction Time | 4-24 hours | Monitored by chromatographic techniques |
| Purification | Chromatography or recrystallization | Ensures high purity for downstream applications |
| Reaction Mechanism | Nucleophilic substitution (S_N2) | Clean and efficient |
| Yield Range | Typically moderate to high (50-85%) | Dependent on optimization |
Chemical Reactions Analysis
Types of Reactions
5-Methyl-1-[(oxolan-3-yl)methyl]-1H-pyrazol-3-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyrazoles, amine derivatives, and oxidized compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
5-Methyl-1-[(oxolan-3-yl)methyl]-1H-pyrazol-3-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 5-Methyl-1-[(oxolan-3-yl)methyl]-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Pyrazole Core
5-Methyl-1-[(4-methyl-1H-pyrazol-1-yl)methyl]-1H-pyrazol-3-amine
- Structure : Replaces the oxolane group with a 4-methylpyrazole moiety.
- Key Data :
5-(3-Oxetanyl)-1H-pyrazol-3-amine
- Structure : Features an oxetane ring (3-membered cyclic ether) instead of oxolane.
- Key Data: Molecular Formula: C₆H₉N₃O (smaller ring size than oxolane). CAS No.: 1425932-06-4 .
- Implications : The strained oxetane ring may confer higher metabolic stability compared to oxolane, a hypothesis supported by trends in fragment-based drug design.
3-Methyl-1-phenyl-1H-pyrazol-5-amine
- Structure : Aryl-substituted (phenyl group) at the 1-position.
- Key Data: CAS No.: 1131-18-6; used in life science research .
- Implications : The phenyl group increases lipophilicity, which may enhance blood-brain barrier penetration but reduce solubility.
Functional Group and Pharmacophore Analysis
Amino Group Positioning
- The 3-amino group in the target compound is conserved across analogs (e.g., 5-(3-oxetanyl)-1H-pyrazol-3-amine ), suggesting its role as a hydrogen bond donor critical for target binding.
Oxygen-Containing Substituents
- Oxolane vs. Oxetane’s higher ring strain may increase reactivity or metabolic stability .
Physicochemical and Pharmacological Data
Commercial Availability and Pricing
- Target Compound: Not explicitly listed in the evidence, but analogs like 5-Methyl-1-{[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}-1H-pyrazol-3-amine (Ref: 3D-GQB34920) are priced at €516/50 mg, indicating high cost due to complex synthesis .
Biological Activity
5-Methyl-1-[(oxolan-3-yl)methyl]-1H-pyrazol-3-amine is a compound belonging to the pyrazole family, notable for its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on the available literature.
Chemical Structure and Properties
Molecular Formula : CHNO
Molecular Weight : 167.21 g/mol
IUPAC Name : this compound
The compound features a unique structure that includes a methyl group and an oxolan ring, contributing to its distinct chemical reactivity and biological properties.
Synthesis
The synthesis of this compound typically involves the reaction of 4-methyl-1H-pyrazole with oxolan-3-ylmethanol. The reaction conditions often require a dehydrating agent, such as thionyl chloride or phosphorus oxychloride, to facilitate product formation. This method can be scaled for industrial production using continuous flow reactors to enhance efficiency and yield .
Biological Activity
Research indicates that this compound exhibits several notable biological activities:
Antimicrobial Properties
Studies have shown that this compound possesses antimicrobial activity against various pathogens. The mechanism of action may involve the inhibition of specific enzymes or receptors, which contributes to its observed effects .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. Preliminary studies suggest that it may modulate inflammatory pathways, although further research is necessary to elucidate the precise molecular targets involved .
Interaction Studies
Interaction studies involving this compound focus on its binding affinity with specific proteins and enzymes. These studies are crucial for understanding how the compound exerts its biological effects and could lead to the identification of new therapeutic targets .
Comparative Analysis
To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Features |
|---|---|
| 4-Methyl-1H-pyrazole | Lacks oxolan ring; simpler pyrazole structure |
| 3-Methyl-1H-pyrazole | Different substitution pattern on the pyrazole ring |
| 1-(Oxolan-3-yl)methyl)-1H-pyrazole | Similar oxolan group but different pyrazole position |
This table highlights how the combination of both the oxolan ring and methyl substitution on the pyrazole moiety in 5-Methyl-1-[(oxolan-3-yl)methyl]-1H-pyrazol-3-amines confers distinct chemical reactivity and biological properties compared to similar compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
